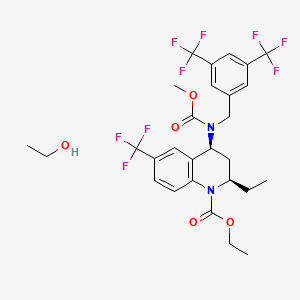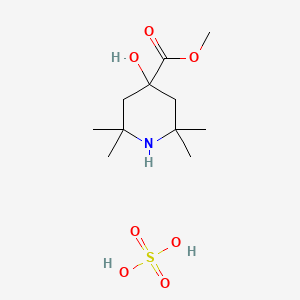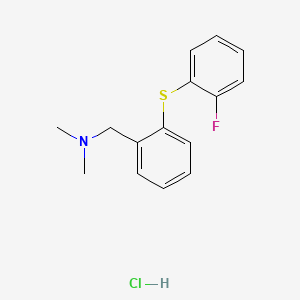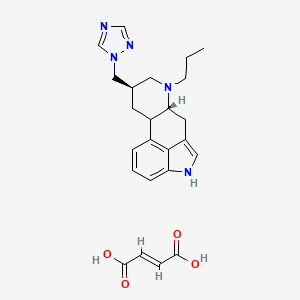
(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and other neurological disorders
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate typically involves multiple steps, starting from basic ergoline structures. The process includes:
Formation of the Ergoline Core: This step involves the cyclization of appropriate precursors to form the ergoline skeleton.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, often using propyl halides under basic conditions.
Attachment of the Triazole Ring:
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity levels.
化学反应分析
Types of Reactions
(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ergoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Leads to the formation of ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
科学研究应用
(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to therapeutic effects, such as the alleviation of migraine symptoms or the improvement of motor function in Parkinson’s disease.
相似化合物的比较
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: Known for its use in treating hyperprolactinemia and Parkinson’s disease.
Uniqueness
(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate is unique due to its triazole ring, which imparts distinct chemical properties and potential therapeutic benefits. This structural feature differentiates it from other ergoline derivatives, potentially offering improved efficacy and reduced side effects in its applications.
属性
CAS 编号 |
160730-62-1 |
|---|---|
分子式 |
C24H29N5O4 |
分子量 |
451.5 g/mol |
IUPAC 名称 |
(6aR,9R)-7-propyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H25N5.C4H4O4/c1-2-6-24-10-14(11-25-13-21-12-23-25)7-17-16-4-3-5-18-20(16)15(9-22-18)8-19(17)24;5-3(6)1-2-4(7)8/h3-5,9,12-14,17,19,22H,2,6-8,10-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,17?,19-;/m1./s1 |
InChI 键 |
NIIFCJKXEFHJSQ-VOJJDNHOSA-N |
手性 SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


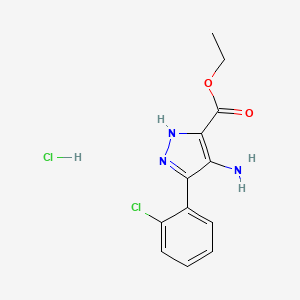
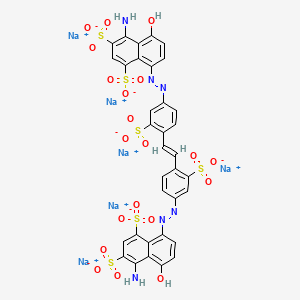
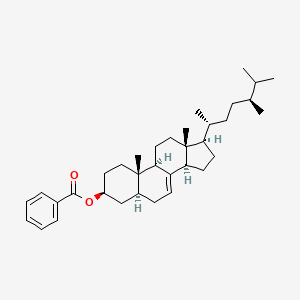
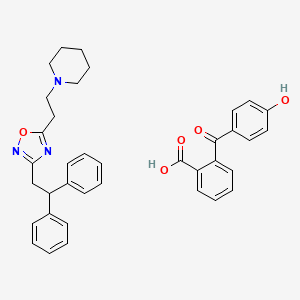
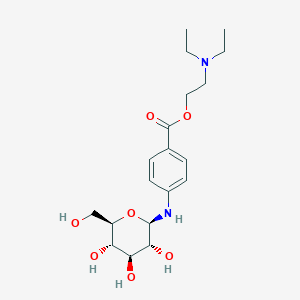
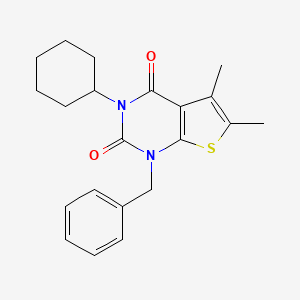


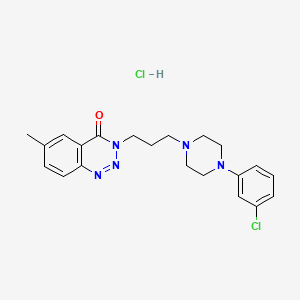
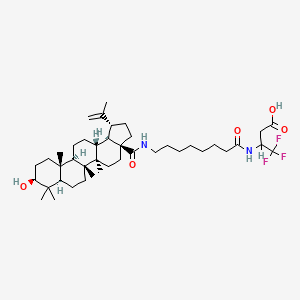
![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
